
L-Alanyl-L-alanyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-alanyl-L-leucine is a tripeptide composed of three amino acids: two alanine residues and one leucine residue. This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in medicine, biochemistry, and biotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid resin support. The process begins with the attachment of the C-terminal amino acid (L-leucine) to the resin. Subsequent amino acids (L-alanine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of this compound can also be achieved through biotechnological methods, such as the use of recombinant Escherichia coli expressing specific enzymes. These methods offer advantages in terms of efficiency and scalability. Immobilized cells or enzymes can be used to enhance the stability and productivity of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions, resulting in the release of individual amino acids.
Oxidation and Reduction: The amino acid residues can undergo oxidation or reduction reactions, although these are less common for simple peptides.
Substitution: Functional groups on the amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or pepsin.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) can be employed.
Major Products
The major products of these reactions are typically the individual amino acids (L-alanine and L-leucine) or modified peptides depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-alanyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide interactions, folding, and stability.
Medicine: Potential therapeutic applications due to its bioactive properties. Peptides like this compound can be used in drug delivery systems and as therapeutic agents.
Biotechnology: Employed in the development of peptide-based materials and nanostructures for various applications, including tissue engineering and drug delivery
Wirkmechanismus
The mechanism of action of L-Alanyl-L-alanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like protein synthesis, signal transduction, and cellular metabolism. For example, peptides containing leucine residues are known to activate the mTORC1 pathway, which plays a crucial role in regulating cell growth and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in medicine and biotechnology.
L-Alanyl-L-isoleucine: Similar in structure but with isoleucine instead of leucine.
L-Alanyl-L-alanine: A simpler dipeptide with two alanine residues.
Uniqueness
L-Alanyl-L-alanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of leucine, a branched-chain amino acid, enhances its potential for modulating metabolic pathways and protein synthesis .
Eigenschaften
CAS-Nummer |
54865-20-2 |
|---|---|
Molekularformel |
C12H23N3O4 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H23N3O4/c1-6(2)5-9(12(18)19)15-11(17)8(4)14-10(16)7(3)13/h6-9H,5,13H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
LJTZPXOCBZRFBH-CIUDSAMLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


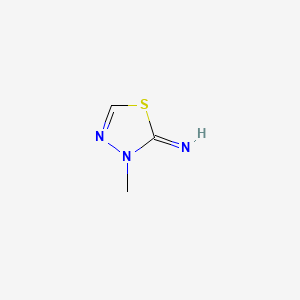
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)

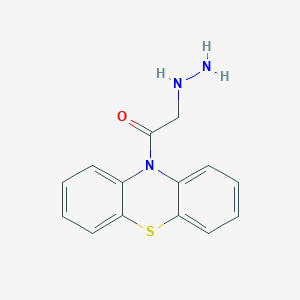
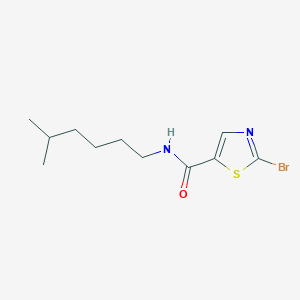
![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
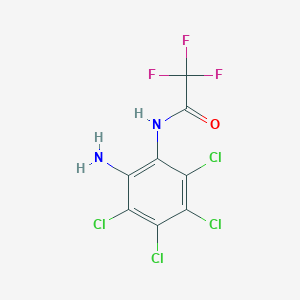

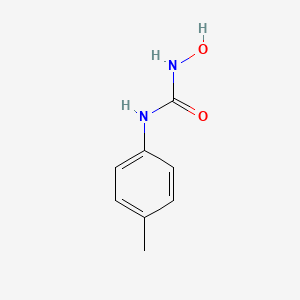
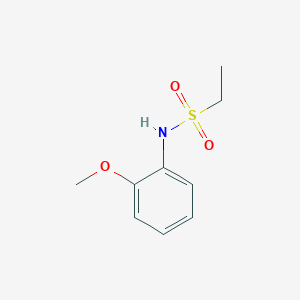

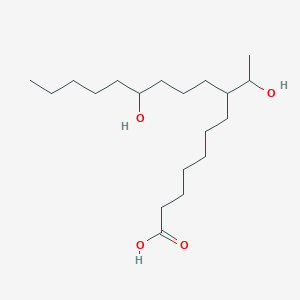
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
